Field: Organic Chemistry
Application: Carboxylic acids, including 2-methyloxirane-2-carboxylic Acid, play a crucial role in organic synthesis. They are involved in various organic reactions such as substitution, elimination, oxidation, and coupling .
Method: The chemical structure of carboxylic acids is highly polar, active in organic reactions . They can be extracted or synthesized .
Field: Nanotechnology
Application: Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Method: The carboxylic acids are used to modify the surface of nanostructures such as carbon nanotubes and graphene .
Field: Polymer Science
Application: In the area of polymer science, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Method: The carboxylic acids are used in the synthesis of polymers .
Application: The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .
Method: This reaction is usually catalyzed by tertiary amines . The presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Field: Chemistry
Application: “2-methyloxirane-2-carboxylic Acid” is a chemical compound with the molecular formula C4H6O3 . It can be used in various chemical reactions due to its unique structure .
Method: The specific methods of application or experimental procedures would depend on the particular chemical reaction or process being carried out .
Field: Stereochemistry
Application: “(2R)-2-methyloxirane-2-carboxylic acid” is an enantiomer of "2-methyloxirane-2-carboxylic Acid" . Enantiomers are molecules that are mirror images of each other and are non-superimposable .
Method: Enantiomers are used in various fields such as pharmaceuticals, agrochemicals, and fragrances .
2-Methyloxirane-2-carboxylic acid, also known as 2-methyl-2-oxiranecarboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 102.09 g/mol. This compound features a unique epoxide structure, characterized by a three-membered cyclic ether (the oxirane group) and a carboxylic acid functional group. The presence of these functional groups endows the compound with significant reactivity and potential for various chemical transformations.
The biological activity of 2-methyloxirane-2-carboxylic acid is primarily attributed to its interaction with enzymes and receptors. The reactive oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's biological effects .
Several synthesis methods exist for producing 2-methyloxirane-2-carboxylic acid:
2-Methyloxirane-2-carboxylic acid has diverse applications across various fields:
Research on the interaction of 2-methyloxirane-2-carboxylic acid with biological targets has revealed its potential as a tool for probing enzyme mechanisms. The reactivity of the oxirane ring allows it to form covalent bonds with nucleophilic sites in proteins, which is crucial for understanding enzyme inhibition and modification processes. This property makes it valuable in developing new therapeutic agents targeting specific enzymes .
Several compounds share structural similarities with 2-methyloxirane-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(2S)-2-Methyloxirane-2-carboxylic acid | Enantiomer | Different spatial arrangement of substituents |
rac-2-Methyloxirane-2-carboxylic acid | Racemic mixture | Contains both (2R) and (2S) enantiomers |
2-Methyloxirane | Related compound | Lacks the carboxylic acid group |
The uniqueness of 2-methyloxirane-2-carboxylic acid lies in its specific (2R) configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it particularly valuable in the development of enantioselective drugs and catalysts .